molecular formula C7H8F3N3O B3310089 (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine CAS No. 944903-58-6

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

Cat. No.: B3310089
CAS No.: 944903-58-6
M. Wt: 207.15 g/mol
InChI Key: MXUXTZJEKWMVKK-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine (CAS 944903-58-6) is a high-purity chemical building block of interest to medicinal chemistry and drug discovery researchers . This compound, with a molecular formula of C7H8F3N3O and a molecular weight of 207.15 g/mol, features a pyrimidine core functionalized with a methanamine group and a 2,2,2-trifluoroethoxy substituent . The presence of the amine group provides a versatile handle for further synthetic modification, making it a valuable intermediate for the creation of more complex molecules, such as targeted covalent inhibitors or compound libraries for screening . Researchers can also acquire this compound in its salt form, this compound hydrochloride (CAS 1196154-15-0), which may offer advantages in terms of crystallinity, stability, and solubility for specific experimental applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. All information is provided for research purposes. Researchers should refer to the available Safety Datasheets for proper handling and storage guidelines.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6/h1-2H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXTZJEKWMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methanamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine is a pyrimidine derivative that has a trifluoroethoxy group that can potentially be used in pharmaceuticals due to its structural features. The amine group's ability to participate in nucleophilic substitution reactions and the pyrimidine ring's potential to undergo electrophilic substitution or oxidation give it chemical reactivity. The trifluoroethoxy group may also impact the compound's stability and reactivity.

Potential Applications

The potential applications of this compound include:

  • Pharmaceuticals Its structural features may allow it to interact with various biological targets. Compounds with similar structures may exhibit antimicrobial, antiviral, or anticancer properties. Studies on related pyrimidine derivatives suggest potential activity against enzymes and receptors involved in disease processes. It may also be used to treat 5-HT4 receptor agonistic activity such as gastroesophageal reflux disease (GERD), gastrointestinal disease, gastric motility disorder, non-ulcer dyspepsia, functional dyspepsia (FD), irritable bowel syndrome (IBS), constipation, dyspepsia, esophagitis, gastroesophageal disease, gastritis, nausea, central nervous system disease, Alzheimer's disease, cognitive disorder, emesis, migraine, neurological disease, pain, cardiovascular disorders, cardiac failure, heart arrhythmia, diabetes, and apnea syndrome .
  • Interaction Studies It can be used in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to study how it interacts with biological macromolecules such as proteins and nucleic acids. These studies can help show binding affinities and mechanisms to understand the compound's mode of action and potential therapeutic effects.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
4-AminopyrimidineAmino group at position 4Known for antiviral properties
5-FluorouracilFluorine substitution on pyrimidineWidely used as an anticancer agent
2-Amino-4-(trifluoromethyl)pyrimidineTrifluoromethyl group on pyrimidineExhibits potent antitumor activity

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine
  • CAS : 944898-59-3
  • Molecular Formula : C₇H₈F₃N₃
  • Molecular Weight : 191.15 g/mol
  • Key Differences : Replaces the trifluoroethoxy group with a trifluoromethyl group. The ethylamine chain alters steric and electronic properties compared to methanamine.
  • Applications: Not explicitly stated, but trifluoromethyl groups are common in agrochemicals and pharmaceuticals for enhanced lipophilicity .
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
  • CAS : N/A
  • Molecular Formula : C₈H₉F₃N₂O (estimated)
  • Molecular Weight : ~206.17 g/mol
  • Applications : Listed in ELISA kit standards, suggesting biochemical utility .

Pyridine-Based Analogs

[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
  • CAS : 1543222-76-9
  • Molecular Formula : C₈H₉F₃N₂O
  • Molecular Weight : 206.17 g/mol
  • Key Differences : Trifluoroethoxy group at the 3-position on pyridine. Positional isomerism affects binding to biological targets.
  • Applications: Not specified, but pyridine derivatives are prevalent in drug discovery .
(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine
  • CAS : 561297-93-6
  • Molecular Formula : C₈H₉F₃N₂O
  • Molecular Weight : 206.17 g/mol
  • Key Differences : Trifluoroethoxy group at the 2-position on pyridine. Structural variation impacts solubility and receptor affinity.
  • Applications: No explicit data, but similar compounds are used in kinase inhibitors .

Phenyl-Based Analogs

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine
  • CAS : 170015-96-0
  • Molecular Formula: C₁₀H₁₁F₃NO
  • Molecular Weight : 218.20 g/mol
  • Key Differences : Phenyl ring replaces pyrimidine, reducing heterocyclic aromaticity. Ethylamine chain increases flexibility.
  • Applications: Potential use in CNS-targeting drugs due to amine functionality .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine N/A C₇H₈F₃N₃O 207.15 Pyrimidine 4-Trifluoroethoxy, 2-methanamine Anticancer intermediates , biochemical assays
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine 944898-59-3 C₇H₈F₃N₃ 191.15 Pyrimidine 4-Trifluoromethyl, 2-ethylamine Agrochemicals (inferred)
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine 1543222-76-9 C₈H₉F₃N₂O 206.17 Pyridine 3-Trifluoroethoxy, 4-methanamine Drug discovery
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine 170015-96-0 C₁₀H₁₁F₃NO 218.20 Phenyl 4-Trifluoroethoxy, ethylamine CNS agents (inferred)

Key Research Findings

Role in Drug Design : The trifluoroethoxy group enhances metabolic stability and bioavailability, a trend observed in fluorinated pharmaceuticals introduced between 2001–2011 .

Anticancer Activity : Derivatives of this compound exhibit anticancer properties when conjugated with benzothiazole or urea moieties .

Structural Optimization : Pyrimidine cores generally offer higher hydrogen-bonding capacity than pyridine or phenyl analogs, improving target specificity in enzyme inhibition .

Biological Activity

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine, with the chemical formula C7_7H8_8F3_3N3_3O and CAS Number 339020-90-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a pyrimidine ring substituted with a trifluoroethoxy group. This trifluoromethyl group is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

Research indicates that this compound may act on various biological targets, including:

  • 5-HT Receptors : The compound has been associated with activity at the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions. Its structural similarity to other known 5-HT4 antagonists suggests potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) and cognitive disorders .
  • NaV1.8 Channels : Emerging studies suggest that this compound may inhibit sodium channels (NaV1.8), which are involved in pain signaling pathways. This inhibition could position it as a candidate for pain management therapies .

Case Studies

  • Gastrointestinal Disorders : In a study evaluating the effects of various compounds on gastrointestinal motility, this compound exhibited significant modulation of motility in animal models. This suggests its potential utility in treating gastrointestinal disorders mediated by 5-HT receptor activity .
  • Neurological Implications : Another research highlighted its neuroprotective effects in models of Alzheimer's disease. The compound was shown to enhance cognitive function and reduce neuroinflammation, indicating its promise as a therapeutic agent in neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC7_7H8_8F3_3N3_3O
CAS Number339020-90-5
Molecular Weight201.15 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Q & A

Q. Experimental Design :

  • Synthesize analogs (e.g., 4-ethoxy vs. 4-trifluoroethoxy).
  • Test in vitro (e.g., IC₅₀ in cancer cell lines) and in vivo (rodent PK/PD).
  • Validate via transcriptomics (RNA-seq) to identify target pathways .

Q. What statistical methods address variability in experimental data?

  • Answer :
  • ANOVA : Compare means across multiple synthesis batches.
  • PCA : Reduce dimensionality in spectral datasets (e.g., NMR, IR).
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine
Reactant of Route 2
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

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